methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate

Orthopoxvirus antiviral 1-hydroxyimidazole Selectivity index

Methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate (CAS 2649053-78-9, C₈H₁₂N₂O₃, MW 184.19 g/mol) is a synthetic 1-hydroxyimidazole derivative bearing a methyl ester at the 5-position, an ethyl group at the 4-position, and a methyl substituent at the 2-position. This compound belongs to the broader class of 1-hydroxyimidazoles, which have demonstrated promising antiviral activity against orthopoxviruses, including vaccinia, cowpox, ectromelia, and variola viruses, with selectivity indices exceeding 900 in certain 2-aryl congeners.

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
CAS No. 2649053-78-9
Cat. No. B6603291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate
CAS2649053-78-9
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCCC1=C(N(C(=N1)C)O)C(=O)OC
InChIInChI=1S/C8H12N2O3/c1-4-6-7(8(11)13-3)10(12)5(2)9-6/h12H,4H2,1-3H3
InChIKeyFFPUSNXKJZHDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Ethyl-1-Hydroxy-2-Methyl-1H-Imidazole-5-Carboxylate (CAS 2649053-78-9): Procurement-Grade Characterization for Research Selection


Methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate (CAS 2649053-78-9, C₈H₁₂N₂O₃, MW 184.19 g/mol) is a synthetic 1-hydroxyimidazole derivative bearing a methyl ester at the 5-position, an ethyl group at the 4-position, and a methyl substituent at the 2-position [1]. This compound belongs to the broader class of 1-hydroxyimidazoles, which have demonstrated promising antiviral activity against orthopoxviruses, including vaccinia, cowpox, ectromelia, and variola viruses, with selectivity indices exceeding 900 in certain 2-aryl congeners [2]. The presence of the N-hydroxy group distinguishes it from the more common 1H-imidazole-5-carboxylate building blocks and introduces unique prototropic tautomerism and synthetic derivatization pathways [3].

Why 1H-Imidazole-5-Carboxylate Analogs Cannot Replace Methyl 4-Ethyl-1-Hydroxy-2-Methyl-1H-Imidazole-5-Carboxylate in Orthpoxvirus Research Programs


The defining structural feature of methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate is the N-hydroxy group at the 1-position of the imidazole ring. Structure-activity relationship (SAR) studies on the 1-hydroxyimidazole chemotype have unequivocally demonstrated that the N-hydroxy moiety is essential for antiviral activity against orthopoxviruses; the corresponding 1-methoxy, 1-benzyloxy, and imidazole N-oxide analogs exhibit markedly reduced or negligible activity [1]. Consequently, the commonly available des-hydroxy analog methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate (CAS 1245644-44-3) cannot serve as a functional substitute in any screening cascade, SAR exploration, or medicinal chemistry optimization program targeting this biological space. Furthermore, the prototropic tautomerism unique to 1-hydroxyimidazoles—shifting between N-hydroxy and N-oxide tautomeric forms depending on solvent and crystalline environment—introduces distinct physicochemical and reactivity profiles that are absent in standard imidazole-5-carboxylate building blocks [2].

Quantitative Differentiation Evidence for Methyl 4-Ethyl-1-Hydroxy-2-Methyl-1H-Imidazole-5-Carboxylate Against Closest Analogs


Presence of the N-Hydroxy Pharmacophore: Class-Level Antiviral Activity Inference vs. Des-Hydroxy Analog

The target compound contains the N-hydroxy group at the 1-position, a structural feature that has been demonstrated to be indispensable for antiviral activity against orthopoxviruses in the 1-hydroxyimidazole series. In head-to-head comparisons within the 2-aryl subseries, the 1-hydroxyimidazoles were directly compared against their 1-methoxy, 1-benzyloxy, and N-oxide counterparts. The 1-hydroxy tautomer was identified as the most promising antiviral form, with the leader compound 1-hydroxy-2-(4-nitrophenyl)imidazole achieving a selectivity index (SI) of 1072 against vaccinia virus and SI = 373 against variola virus in Vero cell culture [1]. By contrast, the des-hydroxy analog methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate (CAS 1245644-44-3) lacks this critical pharmacophoric element and has no reported antiviral activity. Direct quantitative data for the target compound are not yet available in peer-reviewed literature; the evidence presented is class-level inference based on the established SAR of 1-hydroxyimidazoles.

Orthopoxvirus antiviral 1-hydroxyimidazole Selectivity index

Prototropic Tautomerism: Differential Solution-Phase Behavior vs. 1H-Imidazole-5-Carboxylate Esters

1-Hydroxyimidazoles exist as two prototropic tautomers: the N-hydroxy form (1-hydroxy-1H-imidazole) and the N-oxide form (1-hydroxy-3H-imidazole 3-oxide). Single-crystal X-ray diffraction analysis of 2-aryl-1-hydroxyimidazoles has shown that both tautomers can be manifested in different crystal structures, while ¹H and ¹³C NMR spectroscopy in DMSO-d₆ solution reveals a predominant population of the N-hydroxy tautomer, supported by quantum-chemical calculations in the gaseous state [1]. The target compound, bearing a 2-methyl rather than a 2-aryl substituent, is expected to exhibit analogous tautomeric equilibrium, but the electron-donating methyl group may shift the tautomeric ratio compared to the 2-aryl series. Standard 1H-imidazole-5-carboxylate esters (e.g., CAS 1245644-44-3) do not exhibit this tautomerism because they lack the N-hydroxy group. No direct quantitative tautomer ratio data have been published for CAS 2649053-78-9 specifically.

Tautomerism NMR spectroscopy Drug design

Synthetic Derivatization: Selective O-Alkylation vs. N-Alkylation in 1-Hydroxyimidazole-5-Carboxylates

The alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with substituted benzyl halides results in the selective formation of O-alkoxy derivatives, whereas the corresponding N-alkylated products (1-alkylimidazole 3-oxides) are obtained through condensation of acyclic starting compounds . This regiochemical dichotomy provides a powerful synthetic branching point that is not available in the des-hydroxy series (e.g., CAS 1245644-44-3), where alkylation occurs exclusively at the N-1 or N-3 positions of the imidazole ring. The target compound, possessing the 1-hydroxy group, is expected to exhibit similar O- versus N-alkylation selectivity, although the 2-methyl substituent may influence the regiochemical outcome relative to the 2-aryl series. Quantitative regioselectivity data for the target compound have not been reported.

O-alkylation Regioselectivity Medicinal chemistry

Electrophilic Bromination Reactivity: Differential Halogenation Pattern vs. Non-Hydroxylated Imidazoles

The bromination of 1-hydroxy-2-methylimidazole 3-oxide with bromine in acetic acid yields 4,5-dibromo-1,3-dihydroxy-2-methylimidazole hydrobromide, whereas bromination of standard 1H-imidazoles lacking the N-hydroxy group typically produces 2,4,5-tribromoimidazole . The N-hydroxy group and its derived N-oxide alter the electronic character of the imidazole ring, redirecting electrophilic aromatic substitution to the 4- and 5-positions while the 2-position (occupied by methyl in the target compound) is deactivated. This distinct halogenation pattern has been confirmed by single-crystal X-ray diffraction of four brominated derivatives . The target compound, with its 1-hydroxy group and 4-ethyl substituent, is expected to show analogous bromination behavior, though the 4-ethyl group may sterically modulate reactivity at C-5. No direct bromination data exist for CAS 2649053-78-9.

Halogenation Crystal structure Chemical reactivity

Procurement-Relevant Application Scenarios for Methyl 4-Ethyl-1-Hydroxy-2-Methyl-1H-Imidazole-5-Carboxylate


Orthopoxvirus Antiviral Lead Optimization and SAR Expansion

Research groups engaged in orthopoxvirus antiviral drug discovery should procure CAS 2649053-78-9 as a core scaffold for systematic SAR exploration. The established class-level antiviral activity of 1-hydroxyimidazoles—with selectivity indices exceeding 900 against vaccinia virus for optimized 2-aryl congeners—provides a strong rationale for evaluating the 2-methyl analog [1]. The compound's three diversification points (N-OH, 4-ethyl, 5-COOMe) enable parallel optimization of antiviral potency, cytotoxicity, and pharmacokinetic properties, addressing a critical unmet need given the 2022 mpox outbreak and the limited armamentarium of FDA-approved orthopoxvirus therapies [1].

Synthesis of O-Functionalized Imidazole Libraries via Selective Alkylation

Medicinal chemistry and chemical biology laboratories requiring regioselective O-alkylation of imidazole scaffolds should select CAS 2649053-78-9 over des-hydroxy analogs. The precedent for selective O-alkoxy derivative formation with benzyl halides in the 1-hydroxyimidazole series enables the construction of focused compound libraries with an oxygen-based linkage vector that is inaccessible from standard 1H-imidazole-5-carboxylate esters. This synthetic utility is directly relevant to fragment-based drug discovery and PROTAC linker design, where diverse exit vector geometry is critical.

Prototropic Tautomerism Studies and Biophysical Assay Development

Academic and industrial laboratories investigating the impact of tautomeric equilibria on biological target engagement should utilize CAS 2649053-78-9 as a model substrate. The documented tautomerism of 1-hydroxyimidazoles—with distinct N-hydroxy and N-oxide forms detectable by NMR and X-ray crystallography [2]—makes this compound class valuable for validating computational tautomer prediction algorithms, developing NMR-based tautomer quantification methods, and correlating tautomeric state with binding affinity in surface plasmon resonance (SPR) or thermal shift assays.

Building Block for 4,5-Disubstituted Imidazole Synthesis via Electrophilic Functionalization

Process research and development teams synthesizing 4,5-disubstituted imidazole derivatives should evaluate CAS 2649053-78-9 as a starting material. The altered electrophilic bromination regiochemistry conferred by the N-hydroxy group—directing halogenation to the 4- and 5-positions while leaving the 2-methyl group intact —provides a synthetic route to 5-bromo-4-ethyl-1-hydroxy-2-methyl-1H-imidazole intermediates that are not accessible via bromination of the des-hydroxy analog CAS 1245644-44-3. This differentiation is critical for planning multi-step syntheses of complex imidazole-containing targets.

Quote Request

Request a Quote for methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.